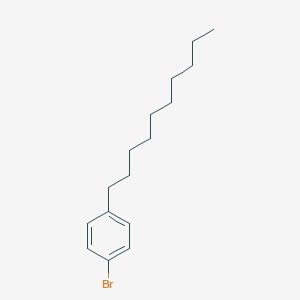

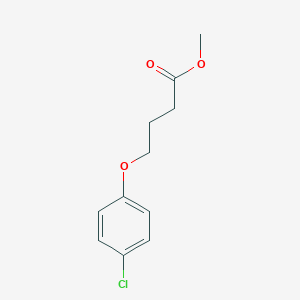

Methyl 4-(p-chlorophenoxy)butyrate

説明

Synthesis Analysis

The synthesis of methyl 4-(p-chlorophenoxy)butyrate and related compounds involves complex reactions that aim at achieving high yields and selectivity under environmentally friendly conditions. For example, Yadav et al. (2021) developed a simple and efficient synthetic protocol for the synthesis of related pyrano pyrimidine carboxylate derivatives via a one-pot four-component reaction catalyzed by L-Proline, highlighting the green approach by avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021).

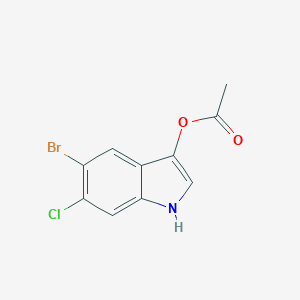

Molecular Structure Analysis

The molecular structure of compounds related to methyl 4-(p-chlorophenoxy)butyrate reveals distinct features that contribute to their reactivity and interactions. For instance, the molecular structure of a closely related compound shows a distorted chair conformation for the pyran ring, with zigzag layers held together by C—H⋯π interactions, indicating how molecular arrangement influences the compound's properties (Kavitha et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-(p-chlorophenoxy)butyrate and its derivatives is a key area of study, focusing on how these compounds participate in various chemical reactions. This includes the investigation of novel one-pot synthesis methods and understanding the role of different catalysts and reaction conditions in achieving desired outcomes. For example, Khan and White (2012) described a facile one-pot synthesis method for a related compound, emphasizing the efficiency and yield obtained through specific reaction sequences (Khan & White, 2012).

科学的研究の応用

Application in Agriculture

- Specific Scientific Field : Agriculture, specifically in crop fields .

- Methods of Application or Experimental Procedures : The study was carried out from 2019 to 2020 to determine the effects of different concentrations of MPCA-Na on physiological and metabolic activities besides growth and yield of cotton plants at seedling, budding, flowering and boll stages .

- Results or Outcomes : MPCA-Na exposure caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity. It also caused significant reductions in plant height, boll number and the single boll weight at the seedling and budding stages .

Application in Environmental Science

- Specific Scientific Field : Environmental Science .

- Summary of the Application : The environmental risk of MCPA to the non-target environment is assessed .

- Methods of Application or Experimental Procedures : The impacts of MCPA on Hydrilla verticillata were detected using morpho-anatomical and physiological biomarkers .

- Results or Outcomes : The study was designed to fill the information gap by assessing the environmental risk of MCPA to the non-target environment .

Application in Food Industry

- Specific Scientific Field : Food Science .

- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .

- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .

- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .

Application in Perfume Industry

- Specific Scientific Field : Perfumery .

- Summary of the Application : Methyl butyrate is used as an additive in perfumes .

- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .

- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .

Application in Fuel Research

- Specific Scientific Field : Energy Research .

- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .

- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .

Application in Food Industry

- Specific Scientific Field : Food Science .

- Summary of the Application : Methyl butyrate is used as a food flavoring due to its fruity odor, resembling apples or pineapples .

- Methods of Application or Experimental Procedures : It is added to food products as a flavoring agent .

- Results or Outcomes : The addition of methyl butyrate enhances the flavor of food products, making them more appealing to consumers .

Application in Perfume Industry

- Specific Scientific Field : Perfumery .

- Summary of the Application : Methyl butyrate is used as an additive in perfumes .

- Methods of Application or Experimental Procedures : It is blended with other fragrances to create a desired scent .

- Results or Outcomes : The addition of methyl butyrate contributes to the overall fragrance of a perfume, enhancing its appeal .

Application in Fuel Research

- Specific Scientific Field : Energy Research .

- Summary of the Application : Methyl butyrate has been used in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel .

- Methods of Application or Experimental Procedures : It is used in experimental setups to study combustion characteristics .

- Results or Outcomes : Studies have shown that, due to its short-chain length, methyl butyrate does not reproduce well the negative temperature coefficient (NTC) behaviour and early CO2 formation characteristics of real biodiesel fuels .

Safety And Hazards

The safety data sheet for a related compound, Methyl 4-chlorobutyrate, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use only in a well-ventilated area .

特性

IUPAC Name |

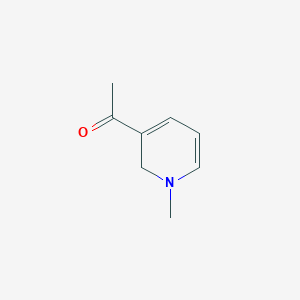

methyl 4-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQYQRFVXNXTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338266 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(p-chlorophenoxy)butyrate | |

CAS RN |

209052-80-2 | |

| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)